molecular formula C9H8BrNO2 B13944129 1-Bromo-3-methyl-5-nitro-2-vinylbenzene CAS No. 1403666-48-7

1-Bromo-3-methyl-5-nitro-2-vinylbenzene

Cat. No.: B13944129
CAS No.: 1403666-48-7
M. Wt: 242.07 g/mol
InChI Key: AFUKAQOEUJDVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-methyl-5-nitro-2-vinylbenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a bromine atom, a methyl group, a nitro group, and a vinyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-methyl-5-nitro-2-vinylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The general synthetic route may include the following steps:

Chemical Reactions Analysis

1-Bromo-3-methyl-5-nitro-2-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Addition: The vinyl group can participate in addition reactions with electrophiles or nucleophiles

Scientific Research Applications

1-Bromo-3-methyl-5-nitro-2-vinylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-5-nitro-2-vinylbenzene involves its interaction with molecular targets through various chemical reactions. The nitro group can participate in redox reactions, while the vinyl group can undergo addition reactions. The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

1-Bromo-3-methyl-5-nitro-2-vinylbenzene can be compared with other similar compounds such as:

Properties

CAS No.

1403666-48-7

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

1-bromo-2-ethenyl-3-methyl-5-nitrobenzene

InChI

InChI=1S/C9H8BrNO2/c1-3-8-6(2)4-7(11(12)13)5-9(8)10/h3-5H,1H2,2H3

InChI Key

AFUKAQOEUJDVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=C)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.